1-(Naphthalen-2-yl)propan-1-amine
Overview
Description
1-(Naphthalen-2-yl)propan-1-amine is an organic compound with the molecular formula C13H15N. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propanamine group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the Mannich reaction, where naphthalene is reacted with formaldehyde and a secondary amine under acidic conditions . Another method involves the reductive amination of 2-naphthaldehyde with a suitable amine and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form naphthyl alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Naphthyl ketones, naphthyl carboxylic acids.
Reduction: Naphthyl alcohols.
Substitution: Naphthyl derivatives with various functional groups.
Scientific Research Applications
1-(Naphthalen-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The compound can influence various signaling pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate its molecular targets and pathways involved .
Comparison with Similar Compounds
Naphthalen-1-amine: Similar structure but with the amine group attached to a different position on the naphthalene ring.
2-Methyl-2-(naphthalen-2-yl)propan-1-amine: A methylated derivative with different chemical properties.
2-(Naphthalen-2-yl)propan-2-amine: Another structural isomer with distinct reactivity .
Uniqueness: 1-(Naphthalen-2-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-naphthalen-2-ylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXXIFPEUHKYRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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